molecular formula C7H11N3O3 B14394749 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one CAS No. 88459-68-1

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one

Cat. No.: B14394749
CAS No.: 88459-68-1
M. Wt: 185.18 g/mol
InChI Key: HGXQVCFGVWMBSU-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the synthesis of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with ethylene glycol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques is crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyethoxy group enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .

Properties

CAS No.

88459-68-1

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-5-(2-hydroxyethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O3/c8-7-9-3-5(6(12)10-7)4-13-2-1-11/h3,11H,1-2,4H2,(H3,8,9,10,12)

InChI Key

HGXQVCFGVWMBSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)N)COCCO

Origin of Product

United States

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